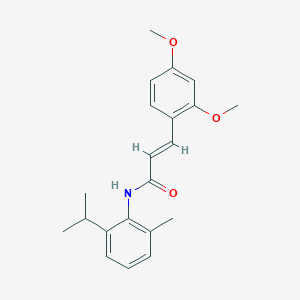

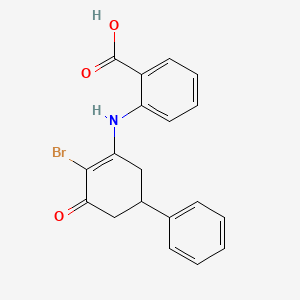

![molecular formula C26H31N3O4S B2412384 Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate CAS No. 361472-87-9](/img/structure/B2412384.png)

Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones are known for their wide range of biological activities . The molecule also has a sulfanylacetate group attached to it, which could potentially contribute to its reactivity.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Characterization of Quinazolines as Antimicrobial Agents :A study conducted by Desai, Shihora, and Moradia (2007) focused on the synthesis and characterization of new quinazolines, exploring their potential as antimicrobial agents. The research involved various reactions leading to the formation of compounds with potent antibacterial and antifungal activities. This study underlines the significance of quinazoline derivatives in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Diastereoselective Synthesis of Atropisomeric Quinazolinones :Natsugari et al. (2006) explored the diastereoselective synthesis of atropisomeric quinazolinones. The research highlighted the stereochemical stability of the synthesized atropisomers and their potential applications in various fields, including medicinal chemistry. This study contributes to the understanding of the synthesis and stereochemical properties of quinazolinone derivatives (Natsugari et al., 2006).

Bioactive Molecules and Pharmacological Screening

Synthesis of Bioactive Molecule Fluoro Substituted Benzothiazoles :Patel et al. (2009) focused on synthesizing various bioactive molecules, including fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole. These compounds were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the broad spectrum of biological activities associated with quinazoline derivatives (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Heterocyclic Compounds from 4h-3,1-benzoxazin-4-one Derivatives as Anticancer Agents :Abdel-Rahman (2005) investigated the reactivity of certain compounds towards nitrogen nucleophiles, leading to the formation of various heterocyclic compounds with promising selective anticancer activity. This research emphasizes the role of quinazoline derivatives in the development of novel anticancer agents (Abdel-Rahman, 2005).

Molecular Structure and Drug Synthesis

Crystal Structure and DFT Studies of Ethyl Quinolinylacetate :Baba et al. (2019) conducted a study on the crystal structure of ethyl quinolinylacetate, providing insights into its molecular structure, Hirshfeld surface analysis, and density functional theory (DFT) studies. This research contributes to the understanding of the molecular architecture and properties of quinazoline derivatives (Baba et al., 2019).

Practical Synthesis of Broad-Spectrum Antibacterial Isothiazoloquinolone :Hashimoto et al. (2007) reported the synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, effective against resistant organisms like MRSA. The synthesis method presented is amenable to large-scale production, showcasing the practical applications of quinazoline derivatives in drug synthesis (Hashimoto et al., 2007).

Propriétés

IUPAC Name |

ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-4-6-10-15-29-25(32)21-14-13-20(24(31)28(3)17-19-11-8-7-9-12-19)16-22(21)27-26(29)34-18-23(30)33-5-2/h7-9,11-14,16H,4-6,10,15,17-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXKTQUGTDGQEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(C)CC3=CC=CC=C3)N=C1SCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

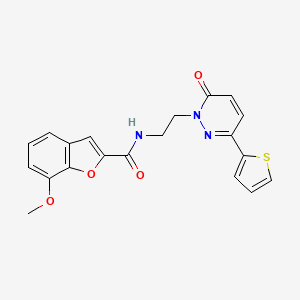

![N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2412301.png)

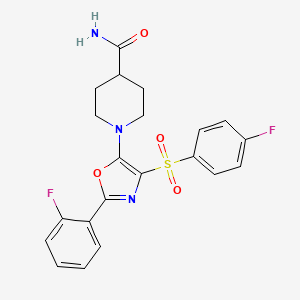

![3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412306.png)

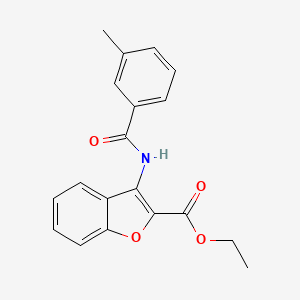

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412309.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2412310.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2412313.png)

![2-chloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}pyridine-3-sulfonamide](/img/structure/B2412315.png)

![N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide](/img/structure/B2412320.png)